molecular formula C13H11BCl2O3 B1277927 4-(Benzyloxy)-3,5-dichlorophenylboronic acid CAS No. 1003298-85-8

4-(Benzyloxy)-3,5-dichlorophenylboronic acid

Cat. No.: B1277927
CAS No.: 1003298-85-8
M. Wt: 296.9 g/mol
InChI Key: BAXPPGSWZDNMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-3,5-dichlorophenylboronic acid is a useful research compound. Its molecular formula is C13H11BCl2O3 and its molecular weight is 296.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescent Properties in Lanthanide Coordination Compounds

A study by Sivakumar et al. (2010) explored the use of 4-benzyloxy benzoic acid derivatives in synthesizing lanthanide coordination compounds. These compounds showed varied photophysical properties influenced by electron-releasing or electron-withdrawing substituents, highlighting potential applications in materials science, specifically in enhancing luminescence efficiency in certain environments (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Peroxi-Coagulation and Photoperoxi-Coagulation Treatments

Brillas et al. (2003) investigated the degradation of 4-chlorophenoxyacetic acid using peroxi-coagulation and photoperoxi-coagulation treatments. This process involved rapid depollution using oxidizing hydroxyl radicals, demonstrating the compound's utility in environmental remediation and wastewater treatment (Brillas, Boye, & Dieng, 2003).

Molecular Structure and Theoretical Calculation Studies

Kurt et al. (2009) focused on the molecular structure and vibrational studies of 3,4-dichlorophenylboronic acid. This work, involving experimental and theoretical approaches, has relevance in understanding the fundamental properties and potential applications of such compounds in various scientific fields (Kurt, Sertbakan, Özduran, & Karabacak, 2009).

Coordination Polymers and Photophysical Properties

Research by Sivakumar et al. (2011) on lanthanide-based coordination polymers utilized derivatives of 3,5-dihydroxy benzoates, including 4-(Benzyloxy)-3,5-dichlorophenylboronic acid. This study is significant in the field of inorganic chemistry, particularly in the synthesis of materials with unique structural and luminescent properties (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Synthesis of Azo-Pyrazoline Derivatives

Hawaiz and Samad (2012) synthesized new azo-pyrazoline derivatives using this compound, demonstrating its potential in developing biologically active compounds with significant antibacterial properties (Hawaiz & Samad, 2012).

Safety and Hazards

Similar compounds like “4-Tolylboronic acid” are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Properties

IUPAC Name

(3,5-dichloro-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BCl2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXPPGSWZDNMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400703
Record name 4-(Benzyloxy)-3,5-dichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003298-85-8
Record name B-[3,5-Dichloro-4-(phenylmethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003298-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzyloxy)-3,5-dichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.